![molecular formula C31H34N2O7 B15131138 1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of thymidine, a nucleoside component of DNA, and is often utilized in the field of molecular biology and genetic research. The modification at the 3’-position with a bis(4-methoxyphenyl)phenylmethyl group enhances its stability and functionality in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl (DMT) group, followed by the introduction of the bis(4-methoxyphenyl)phenylmethyl group at the 3’-hydroxyl position. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine. The final product is purified through techniques such as column chromatography to achieve high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated solid-phase synthesis techniques. This method allows for the efficient and high-yield production of oligonucleotides, including those containing Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]-. The process involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, with each addition followed by deprotection and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to remove protective groups or modify the nucleoside structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the nucleoside.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or hydrogen peroxide in the presence of a base.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various thymidine analogs with modified functional groups, which can be used in further biochemical applications .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA interactions and stability.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Utilized in the design of nucleic acid-based therapeutics, including potential antiviral and anticancer agents.
Industry: Applied in the production of high-quality oligonucleotides for diagnostic and therapeutic purposes
Wirkmechanismus
The mechanism of action of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the nucleic acid strands. The bis(4-methoxyphenyl)phenylmethyl group provides steric hindrance, protecting the nucleoside from enzymatic degradation and increasing its resistance to nucleases. This modification also improves the hybridization properties of the oligonucleotides, making them more effective in binding to complementary DNA or RNA sequences .
Vergleich Mit ähnlichen Verbindungen
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-: Similar in structure but with the modification at the 5’-position.
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A modified adenosine nucleoside with similar protective groups.
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A guanosine analog with comparable modifications .
Uniqueness: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its specific modification at the 3’-position, which provides distinct advantages in terms of stability and hybridization efficiency compared to other nucleoside analogs. This makes it particularly valuable in applications requiring high-fidelity DNA synthesis and robust nucleic acid-based therapeutics .
Eigenschaften
Molekularformel |
C31H34N2O7 |
|---|---|
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1 |
InChI-Schlüssel |
HFPPDIMLSOROOV-IBXIVLEXSA-N |
Isomerische SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)
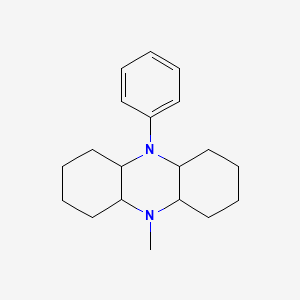
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
![Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B15131065.png)
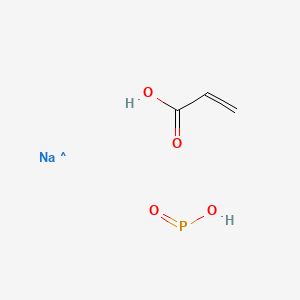
![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)

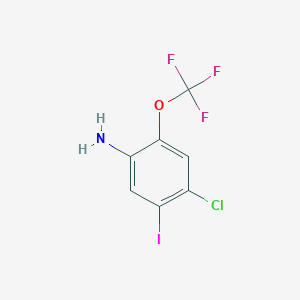

![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
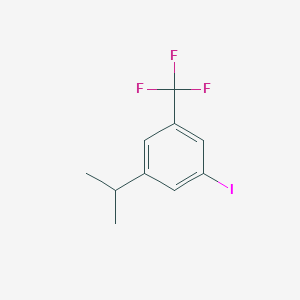
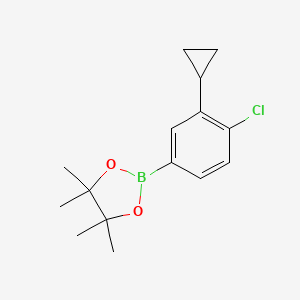
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)

